GPR40 agonist 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GPR40 agonist 1 is a synthetic compound that targets the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). This receptor is primarily expressed in insulin-producing pancreatic β-cells and incretin-producing enteroendocrine cells of the small intestine. GPR40 agonists are being extensively researched for their potential in treating type 2 diabetes mellitus (T2DM) and other metabolic disorders by enhancing glucose-dependent insulin secretion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GPR40 agonist 1 involves several key transformations, including the exchange of a trans-propenyl group for a cyclopropane, relocation of the ether linkage from a para- to an ortho-orientation on the central phenyl ring, and the addition of a 5,5-dimethylcyclopent-1-enyl group to the biphenyl moiety . These modifications lead to the discovery of potent full agonists such as AM-1638 .

Industrial Production Methods

Industrial production methods for GPR40 agonists typically involve large-scale chemical synthesis processes. Key transformations refined for large-scale production include asymmetric aldol reactions, O-alkylation of unstable intermediates, selective (Z)-olefination, and reduction of a Weinreb amide to aldehyde .

Analyse Chemischer Reaktionen

Types of Reactions

GPR40 agonist 1 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may exhibit different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

GPR40 agonist 1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the structure-activity relationship of GPR40 agonists.

Biology: Investigated for its role in modulating insulin secretion and incretin release.

Medicine: Explored as a potential therapeutic agent for treating type 2 diabetes mellitus and other metabolic disorders.

Industry: Utilized in the development of new drugs targeting GPR40 .

Wirkmechanismus

GPR40 agonist 1 exerts its effects by binding to the GPR40 receptor, which is primarily expressed in pancreatic β-cells and enteroendocrine cells. Upon activation, GPR40 stimulates the secretion of insulin and incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose control through increased insulin secretion and improved glucose metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds to GPR40 agonist 1 include:

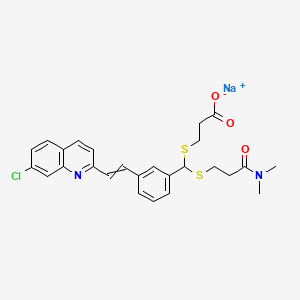

- AMG 837

- TAK-875

- AM-1638

- AM-6226

Uniqueness

This compound is unique in its ability to engage both the insulinogenic and incretinogenic axes, promoting dramatic improvement in glucose control. Unlike partial agonists, GPR40 full agonists like AM-1638 stimulate both insulin and incretin secretion, leading to enhanced glucose control even in the presence of elevated glucagon secretion .

Eigenschaften

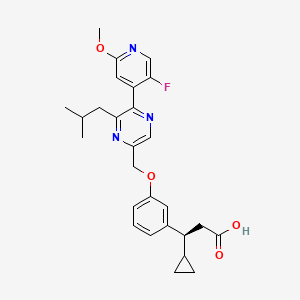

Molekularformel |

C27H30FN3O4 |

|---|---|

Molekulargewicht |

479.5 g/mol |

IUPAC-Name |

(3S)-3-cyclopropyl-3-[3-[[5-(5-fluoro-2-methoxypyridin-4-yl)-6-(2-methylpropyl)pyrazin-2-yl]methoxy]phenyl]propanoic acid |

InChI |

InChI=1S/C27H30FN3O4/c1-16(2)9-24-27(22-11-25(34-3)29-14-23(22)28)30-13-19(31-24)15-35-20-6-4-5-18(10-20)21(12-26(32)33)17-7-8-17/h4-6,10-11,13-14,16-17,21H,7-9,12,15H2,1-3H3,(H,32,33)/t21-/m0/s1 |

InChI-Schlüssel |

FNXMDDKBLZLDDD-NRFANRHFSA-N |

Isomerische SMILES |

CC(C)CC1=NC(=CN=C1C2=CC(=NC=C2F)OC)COC3=CC=CC(=C3)[C@@H](CC(=O)O)C4CC4 |

Kanonische SMILES |

CC(C)CC1=NC(=CN=C1C2=CC(=NC=C2F)OC)COC3=CC=CC(=C3)C(CC(=O)O)C4CC4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,11,13-Trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12432442.png)

![Methyl 13-ethylidene-16-methoxy-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B12432449.png)

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B12432469.png)

![N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide](/img/structure/B12432497.png)

![1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12432516.png)